molecular formula C17H15Cl2NO3S B2934594 methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate CAS No. 338391-92-7

methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate

Cat. No.: B2934594
CAS No.: 338391-92-7
M. Wt: 384.27
InChI Key: FJMBJZJHKQHYTH-HKWRFOASSA-N
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Description

The compound methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate (CAS: 338391-92-7, Molecular Formula: C₁₇H₁₅Cl₂NO₃S, Molecular Weight: 384.28) features a benzoate ester core modified with a (2E)-methoxyimino group and a 2,4-dichlorophenyl substituent connected via a sulfanyl (thioether) linkage .

Properties

IUPAC Name

methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-methoxyiminoethyl]sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c1-22-17(21)13-5-3-4-6-16(13)24-10-15(20-23-2)12-8-7-11(18)9-14(12)19/h3-9H,10H2,1-2H3/b20-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMBJZJHKQHYTH-HKWRFOASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=NOC)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC/C(=N/OC)/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate, with a CAS number of 338391-92-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C17H15Cl2NO3S
  • Molecular Weight : 384.28 g/mol
  • Density : Predicted at 1.37 g/cm³
  • Boiling Point : Estimated at 553.3 °C

The compound features a complex structure that includes a dichlorophenyl group, a methoxyimino moiety, and a benzoate ester, contributing to its diverse biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated effectiveness against several strains of bacteria and fungi.

Pathogen Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant reduction
Candida albicansEffective antifungal

Antileishmanial Activity

The compound has shown promising results in antileishmanial activity. In a study involving derivatives of benzoate compounds, this compound was evaluated for its efficacy against Leishmania species.

  • Results : The compound exhibited an LC50 value indicating significant activity against Leishmania (V.) braziliensis and Leishmania (L.) mexicana, suggesting potential for development as a therapeutic agent in leishmaniasis treatment .

The proposed mechanism involves the formation of reactive intermediates that interact with essential biomolecules within the target pathogens. The methoxyimino group may enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with intracellular targets.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The findings indicated that structural modifications significantly impacted biological activity:

  • Findings : Compounds with increased hydrophobicity showed enhanced membrane disruption capabilities .

Evaluation in Leishmania Models

In another pivotal study focused on leishmaniasis, this compound was tested alongside other derivatives. The results indicated superior efficacy compared to standard treatments:

  • LC50 Values :
    • Leishmania (V.) braziliensis: 13 µM
    • Leishmania (L.) mexicana: 11 µM
      These values suggest that the compound could serve as a lead candidate for further development in antileishmanial therapies .

Scientific Research Applications

Methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate is a chemical compound with several potential applications, as suggested by its structure and related research .

Chemical Information

The compound has the molecular formula C17H15Cl2NO3SC_{17}H_{15}Cl_2NO_3S and a molecular weight of 384.3 g/mol . Synonyms include this compound, methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate, and MFCD01314900 .

Structure

The compound's structure includes a benzoate group, a dichlorophenyl ring, and a methoxyiminoethyl moiety connected by a sulfur atom . The IUPAC name is methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-methoxyiminoethyl]sulfanylbenzoate . Other identifiers include the InChI string InChI=1S/C17H15Cl2NO3S/c1-22-17(21)13-5-3-4-6-16(13)24-10-15(20-23-2)12-8-7-11(18)9-14(12)19/h3-9H,10H2,1-2H3/b20-15- and the InChIKey FJMBJZJHKQHYTH-HKWRFOASSA-N . The SMILES notation is COC(=O)C1=CC=CC=C1SC/C(=N/OC)/C2=C(C=C(C=C2)Cl)Cl .

Potential Applications

While specific case studies and comprehensive data tables directly relating to applications of this compound are not available in the search results, some potential applications can be inferred from the information provided:

Biological Effects

The sulfinyl group in similar compounds can undergo redox reactions, influencing cellular oxidative stress levels. The dichlorophenyl group may interact with enzyme active sites, modulating their activity, which may lead to antimicrobial and anti-inflammatory effects.

Pesticide research

Comparison with Similar Compounds

Compounds with (Methoxyimino)acetate Backbones

lists derivatives of (methoxyimino)acetate, such as 490-M16 (2-[(1E)-N,2-dimethoxy-2-oxoethanimidoyl]benzoic acid) and 490-M27 ((2E)-{2-[(2-formylphenoxy)methyl]phenyl}(methoxyimino)acetic acid). These share the methoxyimino group but differ in substituents (e.g., formylphenoxy vs. dichlorophenyl). The benzoic acid in 490-M16 contrasts with the ester group in the target compound, affecting solubility and metabolic stability .

Benzoate Esters with Heterocyclic Substituents

Imazamethabenz methyl ester () contains an imidazolyl group instead of the dichlorophenyl-methoxyimino system.

Dichlorophenyl-Containing Analogues

Compound 4h (), methyl (S)-4-(2-(3-(2,4-dichlorophenyl)ureido)-2-phenylacetamido)benzoate, shares the 2,4-dichlorophenyl group but replaces the sulfanyl-methoxyimino chain with a urea linkage.

Methoxyimino Derivatives with Varied Linkages

(2E)-2-(Methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide () replaces the benzoate ester with an acetamide and substitutes phenoxyphenyl for dichlorophenyl. The acetamide group increases hydrogen-bonding capacity, while phenoxyphenyl may reduce steric hindrance compared to dichlorophenyl .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Structural Features Potential Applications
Target Compound 2,4-Dichlorophenyl, methoxyimino, thioether 384.28 Ester, E-configuration, Cl atoms Agrochemicals (theorized)
490-M16 Dimethoxy-oxoethanimidoyl Not reported Benzoic acid, methoxyimino Drug metabolism studies
Imazamethabenz methyl ester Imidazolyl, methyl groups Not reported Heterocyclic, benzoate ester Herbicide
Compound 4h 2,4-Dichlorophenyl urea 474.2 Urea linkage, amide Pharmacological research
(2E)-Methoxyimino acetamide Phenoxyphenyl, acetamide Not reported Acetamide, N-methyl Bioactive agent development

Key Findings and Implications

  • Stereochemical Influence: The E-configuration of the methoxyimino group may optimize spatial alignment for target binding, a feature absent in compounds without geometric isomerism .
  • Functional Group Diversity : Thioether linkages (target compound) offer metabolic resistance compared to esters or amides, which are prone to hydrolysis .

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